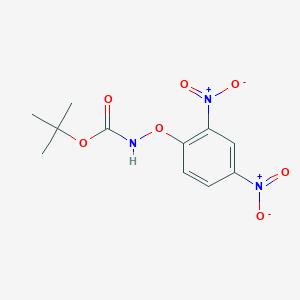
tert-butyl N-(2,4-dinitrophenoxy)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2,4-dinitrophenoxy)carbamate, commonly known as dinoterb, is a herbicide that is used to control weeds in various crops. It was first introduced in the 1960s and has been widely used since then. Dinoterb belongs to the carbamate family of herbicides and is a selective herbicide, which means that it only targets certain types of weeds while leaving the crops unharmed.
Mechanism of Action
Dinoterb works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately causing death in the target weeds.
Biochemical and Physiological Effects:
Dinoterb has been shown to have both acute and chronic effects on non-target organisms. Acute exposure to dinoterb can cause symptoms such as nausea, vomiting, headaches, and respiratory distress. Chronic exposure to dinoterb has been associated with an increased risk of cancer, neurological disorders, and reproductive problems.
Advantages and Limitations for Lab Experiments
Dinoterb is a widely used herbicide in laboratory experiments due to its selectivity and effectiveness in controlling weeds. However, its toxicity to non-target organisms and potential health risks to humans limit its use in certain experiments.
Future Directions
Future research on dinoterb should focus on developing safer alternatives to this herbicide that are effective in controlling weeds without causing harm to non-target organisms. Additionally, more studies are needed to better understand the long-term effects of dinoterb exposure on human health and the environment.
Conclusion:
Dinoterb is a widely used herbicide that has been shown to be effective in controlling weeds in various crops. However, its toxicity to non-target organisms and potential health risks to humans limit its use in certain experiments. Future research should focus on developing safer alternatives to this herbicide and better understanding its long-term effects on human health and the environment.
Synthesis Methods
Dinoterb is synthesized by reacting tert-butylamine with 2,4-dinitrophenol in the presence of phosgene. The reaction results in the formation of tert-butyl N-(2,4-dinitrophenoxy)carbamate, which is then purified and used as a herbicide.
Scientific Research Applications
Dinoterb has been extensively studied for its herbicidal properties and its effects on the environment. Scientific research has shown that dinoterb is highly effective in controlling weeds in various crops, including soybeans, peanuts, and cotton. It has also been used in turfgrass management to control weeds in golf courses, parks, and other recreational areas.
properties
CAS RN |
17508-16-6 |
|---|---|
Molecular Formula |
C11H13N3O7 |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
tert-butyl N-(2,4-dinitrophenoxy)carbamate |
InChI |
InChI=1S/C11H13N3O7/c1-11(2,3)20-10(15)12-21-9-5-4-7(13(16)17)6-8(9)14(18)19/h4-6H,1-3H3,(H,12,15) |
InChI Key |
DTYVDGWQRMBFGP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
17508-16-6 |
synonyms |
tert-butyl (2,4-dinitrophenoxy)carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)
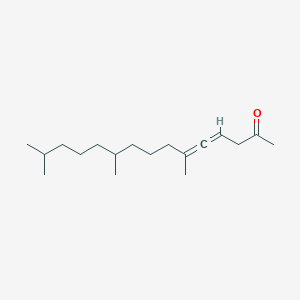
![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
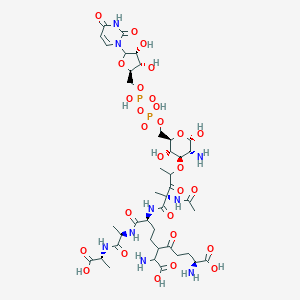
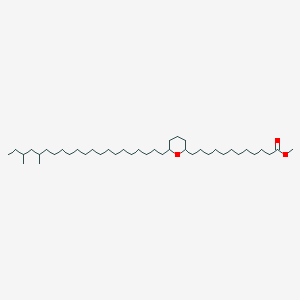
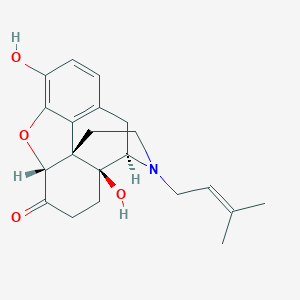





![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

